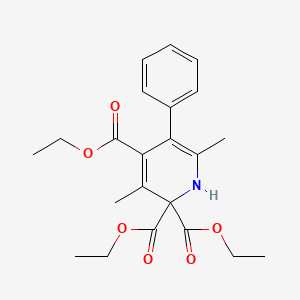
triethyl 3,6-dimethyl-5-phenyl-2,2,4(1H)-pyridinetricarboxylate
Overview
Description
Triethyl 3,6-dimethyl-5-phenyl-2,2,4(1H)-pyridinetricarboxylate, also known as TDPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. TDPAC belongs to the family of pyridinecarboxylates and is synthesized through a multistep process.
Mechanism of Action
The exact mechanism of action of triethyl 3,6-dimethyl-5-phenyl-2,2,4(1H)-pyridinetricarboxylate is not fully understood. However, studies have suggested that triethyl 3,6-dimethyl-5-phenyl-2,2,4(1H)-pyridinetricarboxylate exerts its biological effects by modulating various signaling pathways in cells. For example, triethyl 3,6-dimethyl-5-phenyl-2,2,4(1H)-pyridinetricarboxylate has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. triethyl 3,6-dimethyl-5-phenyl-2,2,4(1H)-pyridinetricarboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that triethyl 3,6-dimethyl-5-phenyl-2,2,4(1H)-pyridinetricarboxylate possesses a range of biochemical and physiological effects. In vitro studies have shown that triethyl 3,6-dimethyl-5-phenyl-2,2,4(1H)-pyridinetricarboxylate inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in these cells. triethyl 3,6-dimethyl-5-phenyl-2,2,4(1H)-pyridinetricarboxylate has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases. In addition, triethyl 3,6-dimethyl-5-phenyl-2,2,4(1H)-pyridinetricarboxylate has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the main advantages of triethyl 3,6-dimethyl-5-phenyl-2,2,4(1H)-pyridinetricarboxylate is its potential use as a versatile tool in scientific research. triethyl 3,6-dimethyl-5-phenyl-2,2,4(1H)-pyridinetricarboxylate possesses a range of biological activities, making it a useful compound for studying various cellular processes. However, one of the limitations of triethyl 3,6-dimethyl-5-phenyl-2,2,4(1H)-pyridinetricarboxylate is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the study of triethyl 3,6-dimethyl-5-phenyl-2,2,4(1H)-pyridinetricarboxylate. One potential direction is the further investigation of its anticancer properties and its potential use as a chemotherapeutic agent. Another potential direction is the study of its insecticidal and fungicidal properties in agriculture. Finally, the development of novel materials using triethyl 3,6-dimethyl-5-phenyl-2,2,4(1H)-pyridinetricarboxylate as a building block is another potential future direction for research.
Scientific Research Applications
Triethyl 3,6-dimethyl-5-phenyl-2,2,4(1H)-pyridinetricarboxylate has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, triethyl 3,6-dimethyl-5-phenyl-2,2,4(1H)-pyridinetricarboxylate has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as an antiviral agent. In agriculture, triethyl 3,6-dimethyl-5-phenyl-2,2,4(1H)-pyridinetricarboxylate has been shown to possess insecticidal and fungicidal properties. In material science, triethyl 3,6-dimethyl-5-phenyl-2,2,4(1H)-pyridinetricarboxylate has been studied for its potential use in the synthesis of novel materials.
properties
IUPAC Name |
triethyl 3,6-dimethyl-5-phenyl-1H-pyridine-2,2,4-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-6-27-19(24)17-14(4)22(20(25)28-7-2,21(26)29-8-3)23-15(5)18(17)16-12-10-9-11-13-16/h9-13,23H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPPOCZSGKHGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(NC(=C1C2=CC=CC=C2)C)(C(=O)OCC)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
triethyl 3,6-dimethyl-5-phenyl-1H-pyridine-2,2,4-tricarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



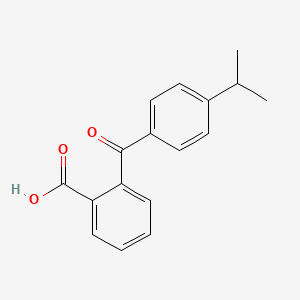
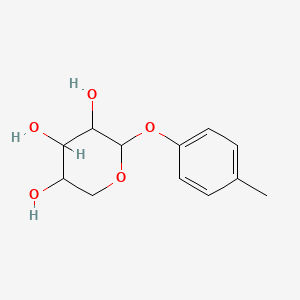
![5-{[1-(2H-1,2,3-benzotriazol-2-ylacetyl)piperidin-4-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3849311.png)
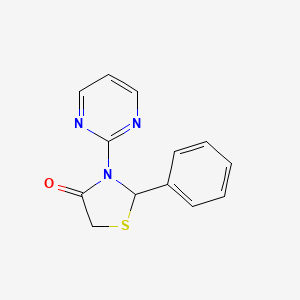
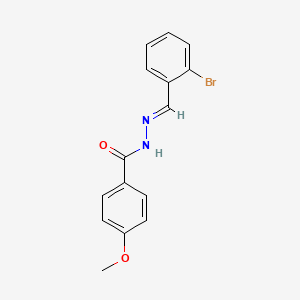
![2-[4-(benzyloxy)phenoxy]propanohydrazide](/img/structure/B3849328.png)
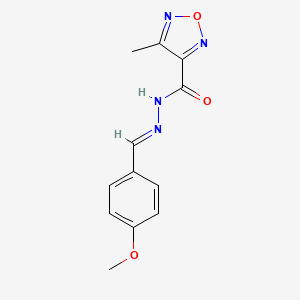

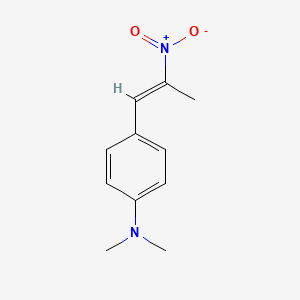
![2-[4-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B3849360.png)

![2,3-dimethyl-5,8-bis(methylsulfonyl)octahydro[1,4]dioxino[2,3-b]pyrazine](/img/structure/B3849370.png)
![5,8-bis[(4-methylphenyl)sulfonyl]octahydro[1,4]dioxino[2,3-b]pyrazine](/img/structure/B3849381.png)
